6-氯-7-去氮嘌呤-β-D-核糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-7-deazapurine-beta-D-riboside is a nucleoside derivative . It has been found to have antifungal activity .

Molecular Structure Analysis

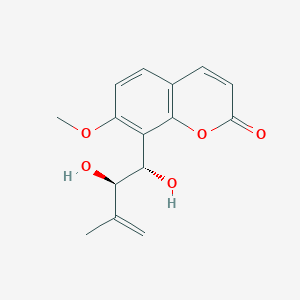

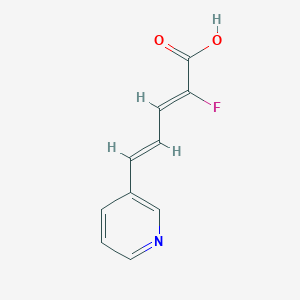

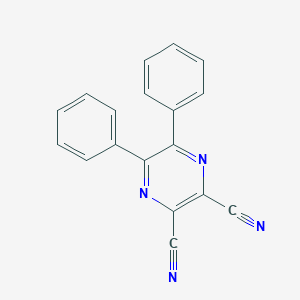

The molecular structure of 6-Chloro-7-deazapurine-beta-D-riboside is composed of a 7-deazapurine ring attached to a ribose sugar . The 7-deazapurine ring contains a chlorine atom at the 6th position .Physical And Chemical Properties Analysis

6-Chloro-7-deazapurine-beta-D-riboside has a molecular weight of 285.68 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . Its solubility in DMSO is 100 mg/mL and in water is 4.35 mg/mL .科学研究应用

Application in Organic Chemistry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

6-Chloro-7-deazapurine-beta-D-riboside is used in the C–H imidation of 7-deazapurines (pyrrolo[2,3-d]-− pyrimidines) with N-imidyl peroxyesters . The reactions occur regioselectively at position 8 in 7-deazapurines, leading to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction is catalyzed by ferrocene and involves the use of N-imidyl peroxyesters . The reactions occur regioselectively at position 8 in 7-deazapurines .

Thorough Summary of the Results or Outcomes Obtained

The reaction leads to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives . However, the resulting 8-imidyl-7-deazapurines were found to be unstable and quickly decomposed .

Application in Pharmaceutical Industry

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

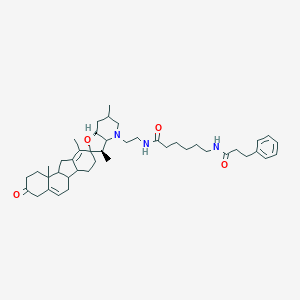

6-Chloro-7-deazapurine-beta-D-riboside is used for making tofacitinib , a medication used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for the synthesis of tofacitinib using 6-Chloro-7-deazapurine-beta-D-riboside are not provided in the sources.

Thorough Summary of the Results or Outcomes Obtained

The outcome of this application is the production of tofacitinib , a medication that has been approved for use in the treatment of several autoimmune diseases.

安全和危害

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2/t6-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDDOTZWMOKUCD-KCGFPETGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=NC=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-deazapurine-beta-D-riboside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)